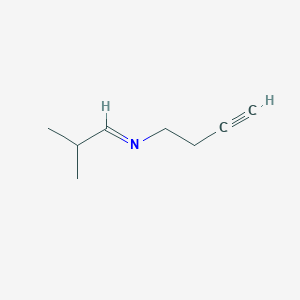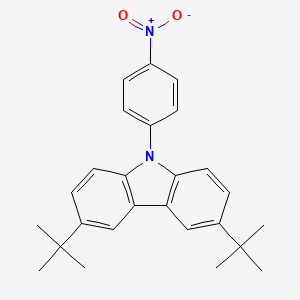
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)- is a complex organic compound that belongs to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. This particular compound is characterized by the presence of tert-butyl groups at the 3 and 6 positions and a nitrophenyl group at the 9 position of the carbazole core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group to the phenyl ring.
Alkylation: Introduction of tert-butyl groups to the carbazole core.
Coupling Reaction: Formation of the final compound through coupling of the nitrophenyl group with the carbazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the nitrophenyl group.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or other electrophiles.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted carbazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, the compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs.
Industry
In the industry, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbazole core can interact with various biological molecules. The tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and interactions.
Comparación Con Compuestos Similares
Similar Compounds
9H-Carbazole: The parent compound without the tert-butyl and nitrophenyl groups.
3,6-Di-tert-butylcarbazole: Similar structure but lacks the nitrophenyl group.
9-(4-Nitrophenyl)carbazole: Similar structure but lacks the tert-butyl groups.
Uniqueness
The presence of both tert-butyl groups and a nitrophenyl group in 9H-Carbazole, 3,6-bis(1,1-dimethylethyl)-9-(4-nitrophenyl)- makes it unique
Propiedades
Número CAS |
255829-29-9 |
|---|---|
Fórmula molecular |
C26H28N2O2 |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
3,6-ditert-butyl-9-(4-nitrophenyl)carbazole |
InChI |
InChI=1S/C26H28N2O2/c1-25(2,3)17-7-13-23-21(15-17)22-16-18(26(4,5)6)8-14-24(22)27(23)19-9-11-20(12-10-19)28(29)30/h7-16H,1-6H3 |
Clave InChI |
HUZCMJRSUNXWTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C(C)(C)C)C4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


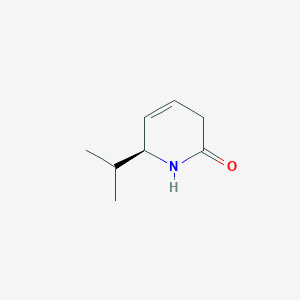
![nitric acid;4-phenyl-9H-pyrimido[4,5-b]indol-2-amine](/img/structure/B14239815.png)

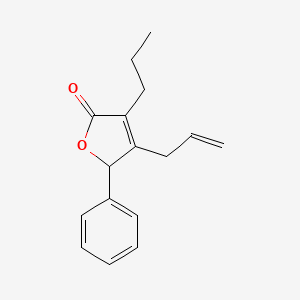
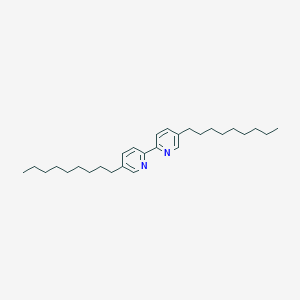
![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)


![1H,3H-Imidazo[2,1-c][1,2,4]thiadiazole-3-thione, 5,6-dihydro-](/img/structure/B14239842.png)
![2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14239853.png)
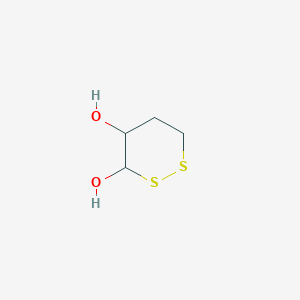
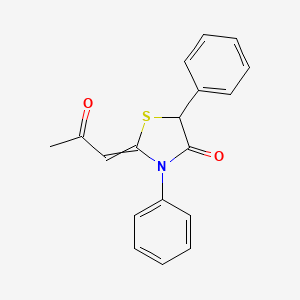
![N-Hydroxy-2-[(5-nitrothiophen-2-yl)methylidene]hydrazine-1-carboxamide](/img/structure/B14239876.png)
